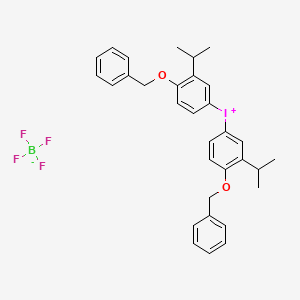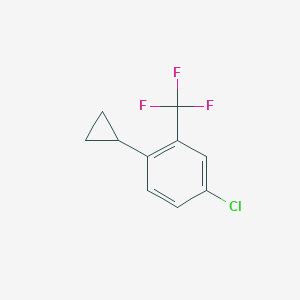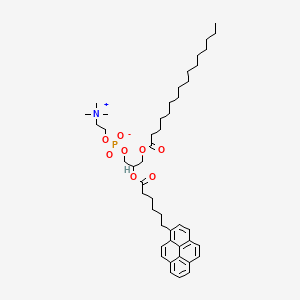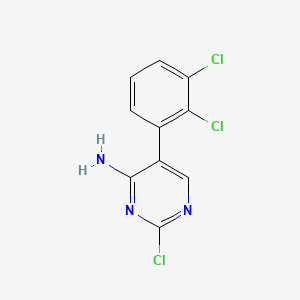
Bis(4-benzyloxy-3-isopropylphenyl)iodonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate is an organoiodine compound used as an efficient oxidizing agent and an electrophilic reagent in organic synthesis. This compound is noteworthy for its unique iodonium group, which imparts distinctive reactivity properties making it a useful tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate is typically synthesized through a sequence involving the preparation of diaryliodonium salts. The common synthetic route involves the reaction between iodobenzene and aromatic rings substituted with benzyloxy and isopropyl groups. Reaction conditions usually include:
Solvent: : Methanol or acetonitrile
Reagent: : Fluoroboric acid
Temperature: : Controlled to avoid decompositions, typically around room temperature
Reaction time: : Several hours to ensure complete conversion
Industrial Production Methods
For industrial-scale production, the process is scaled up with continuous monitoring of reaction parameters to maintain consistency and yield. The use of reactors with controlled temperature and pressure ensures optimal synthesis conditions, and purification steps involve crystallization and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate undergoes various chemical reactions:
Oxidation: : Acts as an oxidizing agent in transforming sulfides to sulfoxides or sulfones.
Reduction: : Can participate in reduction reactions under specific conditions.
Substitution: : Reacts with nucleophiles leading to substitution products.
Electrophilic Addition: : Reacts with alkenes and alkynes, facilitating addition reactions.
Common Reagents and Conditions
Oxidation: : Conditions often involve mild bases (e.g., sodium bicarbonate) and organic solvents (e.g., dichloromethane).
Substitution: : Conditions can vary, but solvents like acetonitrile and nucleophiles such as thiols or amines are common.
Electrophilic Addition: : Performed in non-polar solvents like hexane or toluene.
Major Products
Major products include sulfoxides from sulfide oxidation, substituted aryl compounds from nucleophilic substitution, and addition products from reactions with alkenes and alkynes.
Scientific Research Applications
Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate finds use in multiple research fields:
Chemistry: : As an oxidizing agent and electrophilic reagent in organic synthesis, aiding in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: : Used in the modification of biomolecules, where selective oxidation is required.
Medicine: : Involved in the synthesis of pharmaceutical intermediates and bioactive molecules.
Industry: : Employed in polymer chemistry for the synthesis of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through its iodonium group, which is highly electrophilic. This group interacts with nucleophiles, facilitating various transformations. The molecular targets include electron-rich organic substrates, and the pathways involve the formation of reactive intermediates such as aryl radicals or iodonium ylides, which lead to the final products.
Comparison with Similar Compounds
Compared to other diaryliodonium salts, Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate is unique due to its bulky substituents that influence its reactivity and selectivity in reactions.
Similar Compounds
Diphenyliodonium Tetrafluoroborate
Bis(4-methylphenyl)iodonium Tetrafluoroborate
Bis(4-nitrophenyl)iodonium Tetrafluoroborate
Each of these compounds exhibits different reactivities and applications based on their specific substituents, with Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate standing out for its use in more sterically hindered environments.
Feel free to dive into any part that piques your interest!
Properties
Molecular Formula |
C32H34BF4IO2 |
|---|---|
Molecular Weight |
664.3 g/mol |
IUPAC Name |
bis(4-phenylmethoxy-3-propan-2-ylphenyl)iodanium;tetrafluoroborate |
InChI |
InChI=1S/C32H34IO2.BF4/c1-23(2)29-19-27(15-17-31(29)34-21-25-11-7-5-8-12-25)33-28-16-18-32(30(20-28)24(3)4)35-22-26-13-9-6-10-14-26;2-1(3,4)5/h5-20,23-24H,21-22H2,1-4H3;/q+1;-1 |
InChI Key |
OOIHJXNEEILNHZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(C)C)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Naphtho[2,1-d]isoxazol-3(2H)-one](/img/structure/B15337938.png)

![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)



![5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)
![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)


